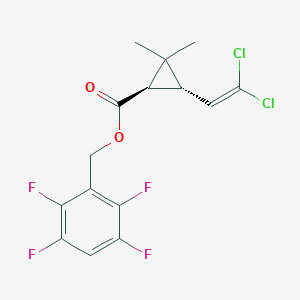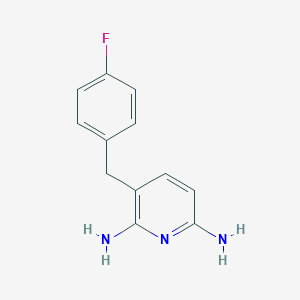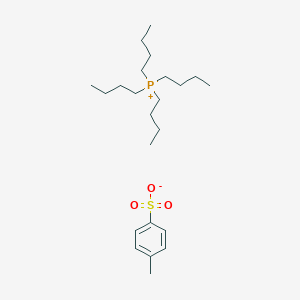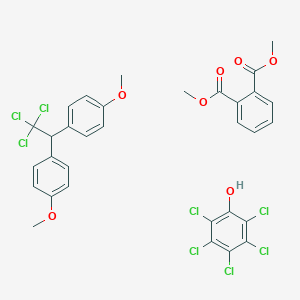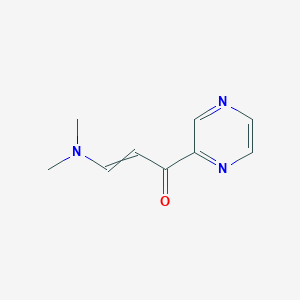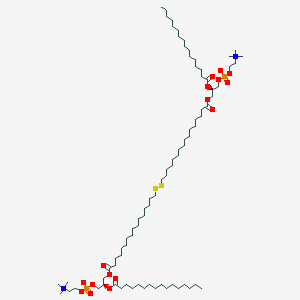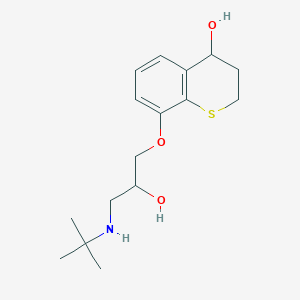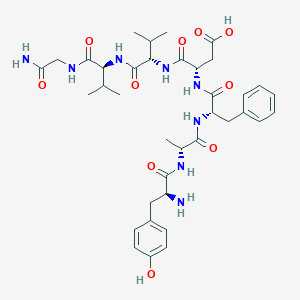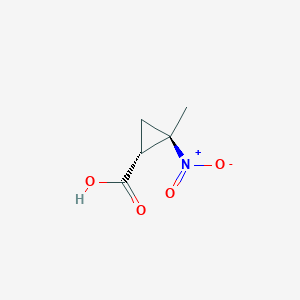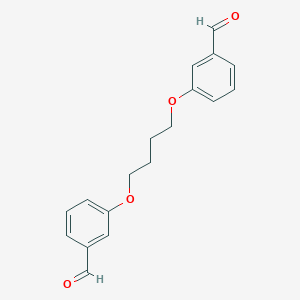
1,4-Bis(3-formylphenoxy)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-formylphenoxy)butane, also known as BFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFPB is a symmetrical molecule that contains two formyl groups and two phenoxy groups connected by a butane backbone. This compound can be synthesized through a simple and efficient method, making it an attractive option for researchers who wish to study its properties and potential uses.
作用機序
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 1,4-Bis(3-formylphenoxy)butane has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, 1,4-Bis(3-formylphenoxy)butane has been found to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
生化学的および生理学的効果
1,4-Bis(3-formylphenoxy)butane has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for further investigation. 1,4-Bis(3-formylphenoxy)butane has been found to have low cytotoxicity in normal cells, indicating that it may have a favorable therapeutic index. Additionally, 1,4-Bis(3-formylphenoxy)butane has been shown to have good stability in various biological environments, suggesting that it may have potential for use in vivo.
実験室実験の利点と制限
1,4-Bis(3-formylphenoxy)butane has several advantages for use in laboratory experiments, including its high purity and yield, low toxicity, and stability in biological environments. However, 1,4-Bis(3-formylphenoxy)butane also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy. Additionally, 1,4-Bis(3-formylphenoxy)butane may require further modification to enhance its selectivity and potency as an anticancer agent.
将来の方向性
There are several future directions for research on 1,4-Bis(3-formylphenoxy)butane. One potential area of investigation is the development of 1,4-Bis(3-formylphenoxy)butane-based materials with novel properties and applications. Another area of interest is the optimization of 1,4-Bis(3-formylphenoxy)butane as an anticancer agent, through structural modifications and combination with other therapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 1,4-Bis(3-formylphenoxy)butane and its potential for use in other diseases beyond cancer.
Conclusion
1,4-Bis(3-formylphenoxy)butane is a promising compound for scientific research, due to its potential applications in various fields and its efficient synthesis method. 1,4-Bis(3-formylphenoxy)butane has shown potential as a building block for functional materials, a reagent in organic chemistry, and an anticancer agent. While further investigation is needed to fully understand its properties and potential uses, 1,4-Bis(3-formylphenoxy)butane holds promise as a valuable tool for scientific research.
合成法
The synthesis of 1,4-Bis(3-formylphenoxy)butane involves the reaction between 3-bromoanisole and 3-formylphenylboronic acid, followed by a Suzuki coupling reaction with 1,4-dibromobutane. This method yields 1,4-Bis(3-formylphenoxy)butane with a high purity and yield, making it a cost-effective and practical approach for large-scale production.
科学的研究の応用
1,4-Bis(3-formylphenoxy)butane has shown potential in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, 1,4-Bis(3-formylphenoxy)butane has been used as a building block for the synthesis of functional materials, such as polymers and liquid crystals. In organic chemistry, 1,4-Bis(3-formylphenoxy)butane has been utilized as a reagent in various reactions, such as the synthesis of benzofurans and indoles. In medicinal chemistry, 1,4-Bis(3-formylphenoxy)butane has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
121799-26-6 |
|---|---|
製品名 |
1,4-Bis(3-formylphenoxy)butane |
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
InChIキー |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
正規SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
同義語 |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



